molecular formula C4H5FO3 B14302100 4-Fluoro-5-methyl-1,3-dioxolan-2-one CAS No. 114435-06-2

4-Fluoro-5-methyl-1,3-dioxolan-2-one

Cat. No.: B14302100
CAS No.: 114435-06-2
M. Wt: 120.08 g/mol
InChI Key: LECKFEZRJJNBNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Fluoro-5-methyl-1,3-dioxolan-2-one is an organic compound that belongs to the class of carbonates. It is a clear, colorless liquid that is highly stable and resistant to hydrolysis. This compound is primarily used as an electrolyte additive in lithium-ion batteries, where it enhances the performance and safety of the batteries by forming a stable solid electrolyte interphase (SEI) layer .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Fluoro-5-methyl-1,3-dioxolan-2-one can be synthesized through the direct fluorination of propylene carbonate. . The reaction conditions typically include the use of a fluorinating agent such as elemental fluorine or a fluorine-containing compound, and the reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound involves the reaction of fluoroacetic acid with carbon dioxide. This method is preferred due to its efficiency and scalability, allowing for the large-scale production of the compound .

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-5-methyl-1,3-dioxolan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can produce alcohols or hydrocarbons .

Scientific Research Applications

4-Fluoro-5-methyl-1,3-dioxolan-2-one has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism by which 4-Fluoro-5-methyl-1,3-dioxolan-2-one exerts its effects involves the formation of a stable SEI layer on the anode of lithium-ion batteries. This layer prevents the decomposition of the electrolyte and increases the efficiency of the charge and discharge cycles. The molecular targets and pathways involved include the interaction of the compound with the anode material and the formation of a passivation layer that enhances the battery’s performance and safety .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Fluoro-5-methyl-1,3-dioxolan-2-one is unique due to its ability to form a stable SEI layer, which significantly enhances the performance and safety of lithium-ion batteries. Its resistance to hydrolysis and stability under various conditions make it a preferred choice for use in high-performance battery applications .

Properties

114435-06-2

Molecular Formula

C4H5FO3

Molecular Weight

120.08 g/mol

IUPAC Name

4-fluoro-5-methyl-1,3-dioxolan-2-one

InChI

InChI=1S/C4H5FO3/c1-2-3(5)8-4(6)7-2/h2-3H,1H3

InChI Key

LECKFEZRJJNBNI-UHFFFAOYSA-N

Canonical SMILES

CC1C(OC(=O)O1)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.